2-Naphthol, 6-ethyl-1-methyl-
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Overview
Description
2-Naphthol, 6-ethyl-1-methyl- is a derivative of 2-naphthol, a compound known for its versatile applications in organic synthesis. This compound features an ethyl group at the 6th position and a methyl group at the 1st position on the naphthalene ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthol, 6-ethyl-1-methyl- typically involves the alkylation of 2-naphthol. One common method is the Friedel-Crafts alkylation, where 2-naphthol reacts with ethyl and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective alkylation at the desired positions.
Industrial Production Methods
Industrial production of 2-Naphthol, 6-ethyl-1-methyl- may follow similar synthetic routes but on a larger scale. The process involves the sulfonation of naphthalene followed by alkylation. The sulfonic acid group is then cleaved in molten sodium hydroxide to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Naphthol, 6-ethyl-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic substitution reactions are common, where the ethyl and methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
2-Naphthol, 6-ethyl-1-methyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and dyes.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Naphthol, 6-ethyl-1-methyl- involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved in its mechanism of action include oxidative stress, enzyme inhibition, and interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: The parent compound, which lacks the ethyl and methyl groups.
1-Naphthol: An isomer with the hydroxyl group at the 1-position.
6-Ethyl-2-naphthol: A derivative with only the ethyl group at the 6th position.
1-Methyl-2-naphthol: A derivative with only the methyl group at the 1st position.
Uniqueness
2-Naphthol, 6-ethyl-1-methyl- is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and applications. The combination of these groups can enhance its solubility, stability, and biological activity compared to its parent compound and other derivatives .
Properties
CAS No. |
14461-83-7 |
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Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-ethyl-1-methylnaphthalen-2-ol |
InChI |
InChI=1S/C13H14O/c1-3-10-4-6-12-9(2)13(14)7-5-11(12)8-10/h4-8,14H,3H2,1-2H3 |
InChI Key |
QVKVJGRHFZWVLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=C(C=C2)O)C |
Origin of Product |
United States |
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